Cyanidin 3-O-glucoside (C3G), also known as chrysanthemin, is an anthocyanin, a type of flavonoid found in various fruits and vegetables, particularly berries. Research suggests C3G possesses various potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties []. Studies have investigated its bioavailability and potential to impact human health []. However, further research is needed to fully understand its absorption, metabolism, and long-term effects in humans [].
C3G's neuroprotective properties are a growing area of scientific interest. Studies have explored its potential role in Alzheimer's disease (AD) and other neurodegenerative disorders. Research suggests C3G may improve cognitive function, protect against neuronal cell death, and modulate pathways involved in AD progression [, ]. However, more clinical trials are needed to confirm these findings and determine its efficacy in treating or preventing AD [].
C3G's potential impact on cardiovascular health is also being investigated. Studies suggest it may improve blood vessel function, lower blood pressure, and reduce inflammation, potentially contributing to cardiovascular protection [, ]. However, further research is needed to understand the mechanisms underlying these potential benefits and their long-term clinical significance.
Kuromanine is a chemical compound classified as a type of anthocyanin, specifically a derivative of cyanidin. It is characterized by its molecular formula and a molecular weight of approximately 484.8 g/mol . Kuromanine is notable for its vibrant coloration, which is typical of anthocyanins, and it has been studied for its potential health benefits, including antioxidant properties and various biological activities.
C3G's mechanism of action is still under investigation, but several possibilities exist:
The biological activities of kuromanine have garnered attention in scientific research. Key findings include:
The synthesis of kuromanine typically involves the following methods:
Kuromanine has several applications across various fields:
Studies on the interactions of kuromanine with other compounds reveal important insights:
Kuromanine shares structural similarities with various other anthocyanins and flavonoids. Here are some comparable compounds along with their unique features:
| Compound Name | Unique Features |
|---|---|
| Cyanidin 3-O-glucoside | Commonly found in fruits; known for antioxidant effects. |
| Chrysanthemin | A similar anthocyanin but with different glycosylation patterns. |
| Cyanidin 3,5-diglucoside | Exhibits distinct biological activities due to additional glucose units. |
| Glucocyanidin | A precursor to kuromanine; differs primarily in glycosylation. |
| Cyanidin 3-O-beta-D-galactopyranoside | Variation in sugar moiety affects solubility and stability. |
Kuromanine's uniqueness lies in its specific structural configuration and the resultant biological activities that differentiate it from these similar compounds.
Kuromanine, also known as cyanidin 3-glucoside, belongs to the anthocyanin class of natural compounds [1]. Its molecular structure consists of a flavylium cation (2-phenylchromenylium) backbone with hydroxyl groups at positions 3, 5, 7, 3', and 4', and a glucose moiety attached at the 3-position via a beta-glycosidic linkage [2]. The compound features a characteristic planar aromatic ring system with a positively charged oxygen atom in the C-ring, contributing to its distinctive chemical properties [1] [2].
The stereochemistry of kuromanine is defined by the presence of multiple chiral centers within its glucose moiety [21]. The glucose component exhibits a beta-D-configuration, with the specific stereochemical designation being (2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [6]. This specific stereochemical arrangement plays a crucial role in determining the compound's biological activity and physical properties [21].
The three-dimensional structure of kuromanine reveals that the glucose moiety extends perpendicular to the planar anthocyanidin core, creating a unique spatial arrangement that influences its interactions with biological systems [21]. The stereochemistry of the glycosidic linkage significantly impacts the stability of kuromanine, with the beta-configuration providing greater resistance to hydration compared to other configurations [21].
Kuromanine has the molecular formula C₂₁H₂₁ClO₁₁, which includes the chloride counterion that balances the positive charge on the flavylium cation [2]. The molecular weight of kuromanine chloride is precisely 484.84 g/mol [2] [5]. Without the chloride counterion, the cationic portion (C₂₁H₂₁O₁₁⁺) has a molecular weight of 449.38 g/mol [1].
The structural composition of kuromanine can be broken down as follows:
| Component | Contribution to Structure |
|---|---|
| Cyanidin core | C₁₅H₁₁O₆⁺ (flavylium cation with hydroxyl groups) |
| Glucose moiety | C₆H₁₁O₅ (attached at the 3-position) |
| Counterion | Cl⁻ (balancing the positive charge) |
The InChI (International Chemical Identifier) for kuromanine is InChI=1/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1, which provides a standardized representation of its chemical structure [7]. The corresponding InChIKey is YTMNONATNXDQJF-UBNZBFALSA-N, serving as a fixed-length identifier for the compound [7].
Kuromanine appears as a dark red to black crystalline powder in its solid form [2] [7]. The compound exhibits distinct physical characteristics that are influenced by its chemical structure and environmental conditions [7].
The solubility profile of kuromanine is characterized by its differential solubility in various solvents:
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Slightly soluble | Solubility increases in acidic conditions |
| Methanol | Soluble | Commonly used for extraction |
| Ethanol | Soluble | Used in analytical procedures |
| Acetone | Soluble | Effective for extraction |
| Chloroform | Insoluble | Demonstrates hydrophilic nature |
| Non-polar solvents | Insoluble | Includes ether and similar solvents |
Kuromanine is hygroscopic, readily absorbing moisture from the atmosphere, which necessitates careful storage conditions [7]. The compound has a reported solubility of approximately 0.6 mg/mL in water, with a LogP value of 0.39, indicating its predominantly hydrophilic nature [26].
The physical state of kuromanine is highly dependent on pH, with the compound exhibiting different colors and solubility profiles across the pH spectrum [26]. At acidic pH (below 3), kuromanine maintains its red coloration and demonstrates maximum stability and solubility [26]. As the pH increases, both the color and solubility characteristics change significantly, reflecting structural transformations within the molecule [17].
Kuromanine exhibits distinctive spectroscopic properties that are valuable for its identification and quantification [15]. The ultraviolet-visible (UV-Vis) spectrum of kuromanine shows characteristic absorption maxima that vary with pH and solvent conditions [19].
In acidic conditions (pH < 3), kuromanine displays a primary absorption maximum at approximately 520 nm, corresponding to its red flavylium cation form [26]. A secondary absorption band appears in the 270-280 nm region, attributed to the benzoyl moiety of the molecule [19]. As pH increases, the absorption maximum undergoes a bathochromic shift (toward longer wavelengths), reflecting the structural transformation from the flavylium cation to quinoidal forms [26].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about kuromanine [22]. The proton (¹H) NMR spectrum reveals characteristic signals for the aromatic protons of the A and B rings, as well as distinctive patterns for the glucose moiety [22]. The carbon (¹³C) NMR spectrum shows resonances corresponding to the carbonyl carbon, aromatic carbons, and the sugar carbons, confirming the structural arrangement of the molecule [22].
Infrared (IR) spectroscopy of kuromanine reveals characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 | O-H stretching vibrations of hydroxyl groups |
| 1656 | C=O stretching of the flavylium cation |
| 1600-1400 | Aromatic ring vibrations |
| 1080 | C-O stretching of the glycosidic linkage |
| 900-600 | Out-of-plane C-H bending of aromatic rings |
Mass spectrometry provides additional confirmation of kuromanine's structure, with the molecular ion peak [M]⁺ appearing at m/z 449, and a characteristic fragment at m/z 287 corresponding to the cyanidin aglycone after loss of the glucose moiety [15].
The biological activities of kuromanine are directly related to specific structural features of the molecule [28]. The presence of multiple hydroxyl groups on both the A and B rings contributes significantly to its antioxidant capacity, with the catechol moiety (3',4'-dihydroxy arrangement) on the B-ring being particularly important for radical scavenging activity [28].
The glycosylation at the 3-position plays a crucial role in modulating the compound's properties [28]. Compared to the aglycone (cyanidin), kuromanine exhibits:
The structure-activity relationships of kuromanine can be summarized in the following table:
| Structural Feature | Contribution to Activity |
|---|---|
| Catechol group (B-ring) | Primary site for antioxidant activity; electron donation capacity |
| 3-O-glucosylation | Enhances stability; modifies bioavailability; affects binding to proteins |
| Flavylium cation | pH-dependent color; reactivity with nucleophiles |
| Hydroxyl groups | Hydrogen bonding; metal chelation; radical scavenging |
Research has demonstrated that the specific stereochemistry of the glycosidic linkage in kuromanine influences its biological activity [21]. The beta-configuration provides a specific spatial arrangement that affects how the molecule interacts with biological targets, including enzymes and cell membranes [21]. Studies comparing kuromanine with other anthocyanins have shown that the position and type of glycosylation significantly impact the compound's ability to interact with biological systems [28].
Kuromanine undergoes significant structural transformations in response to changes in pH, which directly influence its color, stability, and reactivity [26]. These transformations involve a complex equilibrium between multiple structural forms [13] [26].
At highly acidic conditions (pH < 3), kuromanine exists predominantly as the red flavylium cation (AH⁺), which is the most stable form of the molecule [26]. As the pH increases to 4-5, two parallel reactions occur: (1) deprotonation of the flavylium cation to form purple quinoidal bases, and (2) hydration at the C-2 position to form the colorless carbinol pseudobase [26].
The pH-dependent structural transformations of kuromanine follow this sequence:
These structural changes are accompanied by distinctive spectroscopic shifts [26]. The absorption maximum at 520 nm (characteristic of the flavylium cation) decreases with increasing pH, while new absorption bands appear at longer wavelengths, corresponding to the quinoidal forms [26].
The pH-dependent transformations of kuromanine are reversible, allowing the compound to return to the flavylium cation form upon acidification [17]. This reversibility is a key feature that distinguishes anthocyanins from many other natural pigments and contributes to their potential applications in various fields [17].
The stability of kuromanine is influenced by multiple environmental factors, including pH, temperature, light exposure, and the presence of other compounds [17] [23]. Understanding these stability parameters is crucial for the proper handling, storage, and application of this compound [23].
Temperature significantly affects the stability of kuromanine, with higher temperatures accelerating degradation processes [23]. Studies have shown that kuromanine exhibits good stability at refrigerated temperatures (2-8°C), but degradation rates increase substantially at elevated temperatures [5] [23]. The thermal degradation of kuromanine is thought to involve the hydrolysis of the glycosidic bond and opening of the heterocyclic ring, leading to the formation of chalcone derivatives and eventual degradation products [26].
Light exposure also impacts kuromanine stability, with prolonged exposure to light promoting degradation reactions [23]. The compound should ideally be stored in dark or amber containers to minimize photodegradation [23].
The stability parameters of kuromanine under various conditions can be summarized as follows:
| Condition | Stability Characteristics | Recommended Storage/Handling |
|---|---|---|
| pH | Most stable at pH < 3; rapidly degrades at neutral to alkaline pH | Maintain acidic conditions when possible |
| Temperature | Stable at 2-8°C; degradation accelerates above 25°C | Store refrigerated; avoid heating during processing |
| Light | Sensitive to prolonged light exposure | Store in dark containers; minimize light exposure |
| Oxygen | Oxidative degradation occurs in presence of oxygen | Use inert atmosphere when possible; minimize headspace |
| Metal ions | Certain metal ions (Fe³⁺, Cu²⁺) accelerate degradation | Avoid contact with reactive metals; use chelating agents |
The stability of kuromanine can be enhanced through various approaches, including microencapsulation, addition of copigments, and control of environmental conditions [26]. Research has shown that encapsulation of kuromanine within protein nanocages or chitosan nanoparticles significantly improves its stability against thermal degradation and pH changes [26].
Kuromanine (cyanidin 3-glucoside) is one of many anthocyanins found in nature, each with distinct structural features and properties [16]. A comparative analysis reveals important similarities and differences between kuromanine and related anthocyanins [16] [20].
When compared to other cyanidin glycosides, kuromanine shows specific characteristics based on its glycosylation pattern [21]. For instance, cyanidin 3-galactoside (idaein) differs from kuromanine only in the stereochemistry of the sugar moiety, yet exhibits greater reactivity and susceptibility to hydration reactions [21]. This demonstrates the significant impact that even subtle stereochemical differences can have on anthocyanin properties [21].
The comparison between kuromanine and other anthocyanins with different aglycones reveals variations in color, stability, and reactivity [20]:
| Anthocyanin | Aglycone | Sugar Moiety | Color | Relative Stability | Key Differences from Kuromanine |
|---|---|---|---|---|---|
| Kuromanine | Cyanidin | 3-O-glucose | Red | Moderate | Reference compound |
| Peonidin 3-glucoside | Peonidin | 3-O-glucose | Red-purple | Higher | Contains methoxy group at 3' position; more stable at higher pH |
| Delphinidin 3-glucoside | Delphinidin | 3-O-glucose | Blue-red | Lower | Contains additional hydroxyl group at 5' position; more susceptible to oxidation |
| Cyanidin 3,5-diglucoside | Cyanidin | 3,5-di-O-glucose | Red | Higher | Additional glucose at 5-position; increased water solubility; greater stability |
| Malvidin 3-glucoside | Malvidin | 3-O-glucose | Blue-purple | Higher | Contains methoxy groups at 3' and 5' positions; more stable at higher pH |
Electrochemical studies comparing kuromanine with peonidin 3-O-glucoside have shown that the substitution of a hydroxyl group with a methoxy group on the B-ring shifts the oxidation potential toward more positive values [13]. This indicates that the hydroxyl group substitution decreases the phenol acidity, making the hydroxyl group more oxidizable [13].
The comparative analysis of anthocyanins also reveals differences in their spectroscopic properties [15]. Kuromanine shows distinct absorption maxima compared to other anthocyanins, which can be used for identification and quantification purposes [15]. For instance, the UV-visible spectrum of kuromanine differs from that of petunidin glycosides, which contain a different hydroxylation pattern on the B-ring [13].